Isodecyl hydrogen adipate
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Overview
Description
Isodecyl hydrogen adipate is an organic compound with the molecular formula C16H30O4. It is an ester derived from adipic acid and isodecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isodecyl hydrogen adipate can be synthesized through the esterification of adipic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to ensure efficient production. The use of high-purity reactants and optimized reaction conditions, such as temperature and catalyst concentration, is crucial to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
Isodecyl hydrogen adipate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and isodecyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Adipic acid and isodecyl alcohol.
Reduction: Isodecyl alcohol and adipic acid derivatives.
Hydrolysis: Adipic acid and isodecyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Isodecyl hydrogen adipate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Employed in the formulation of biodegradable films and coatings, which are used in various biological applications.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the manufacture of lubricants, cosmetics, and personal care products due to its excellent emollient properties.
Mechanism of Action
The mechanism of action of isodecyl hydrogen adipate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can form micelles and emulsions, facilitating the delivery of active ingredients. Its emollient properties are attributed to its ability to form a semi-occlusive film on the skin, enhancing moisture retention and providing a smooth texture.
Comparison with Similar Compounds
Isodecyl hydrogen adipate can be compared with other similar compounds such as:
Diisodecyl adipate: Similar in structure but with two isodecyl groups, used as a plasticizer with higher molecular weight and different physical properties.
Dioctyl adipate: Another adipate ester used as a plasticizer, known for its low volatility and good compatibility with various polymers.
Bis(2-ethylhexyl) adipate: Commonly used in the production of flexible PVC, offering good low-temperature performance and resistance to extraction by oils.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical properties and ability to undergo various reactions make it valuable in scientific research and industrial applications
Properties
CAS No. |
85480-28-0 |
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Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
6-(8-methylnonoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18) |
InChI Key |
IXSNSMTVBCIFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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